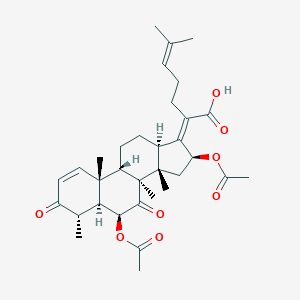

Helvolic acid

概要

説明

準備方法

合成経路と反応条件: ヘルボリック酸は、(3S)-2,3-オキシドスクアレンの環化を含む生合成経路によって合成できます . このプロセスには、シトクロムP450酵素や短鎖脱水素酵素/レダクターゼの作用など、いくつかの酵素的ステップが含まれます .

工業的生産方法: ヘルボリック酸の工業的生産は、通常、アスペルギルス・オリゼまたはサロクラジウム・オリゼなどの菌類の培養を伴います . 高速逆流クロマトグラフィー(HSCCC)は、菌類培養からヘルボリック酸を分離および精製するためにしばしば使用されます . HSCCCで使用される溶媒系には、n-ヘキサン、酢酸エチル、メタノール、水があり、リン酸を添加剤として使用します .

化学反応の分析

反応の種類: ヘルボリック酸は、酸化、還元、置換などの様々な化学反応を受けます .

一般的な試薬と条件:

酸化: ヘルボリック酸は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムを使用して行うことができます。

置換: 置換反応は、アミンやチオールなどの求核剤を含むことが多いです。

主要な生成物: これらの反応から生成される主要な生成物には、ヘルボリン酸や6-デサセトキシ-ヘルボリック酸など、ヘルボリック酸の様々な誘導体が含まれます .

4. 科学研究への応用

ヘルボリック酸は、幅広い科学研究への応用があります。

科学的研究の応用

Antibacterial Properties

Overview : Helvolic acid exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This property has been extensively studied, leading to the discovery of several derivatives with enhanced efficacy.

Case Studies :

- Research Findings : A study identified eight new this compound derivatives from the endophytic fungus Sarocladium oryzae, demonstrating strong inhibitory effects against Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 1 µg/mL for some derivatives .

- Structure-Activity Relationship : The presence of specific functional groups in the chemical structure of this compound derivatives significantly influences their antibacterial activity. For instance, a hydroxyl group substitution at C-6 was found to enhance activity by eight-fold compared to this compound itself .

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 4 | Antibacterial against S. aureus |

| 6-desacetoxy-helvolic Acid | 1 | Antibacterial against S. aureus |

| Helvolinic Acid | 4 | Antibacterial against S. aureus |

Osteoclast Inhibition

Overview : Recent studies have highlighted the potential of this compound in treating bone-related disorders by inhibiting osteoclast formation and function.

Research Findings : this compound was shown to effectively suppress RANKL-induced osteoclastogenesis and bone resorption in vitro by interfering with NFATc1 activation. This inhibition leads to decreased expression of osteoclastic-specific genes, which are crucial for osteoclast formation and function .

Mechanism of Action :

- This compound attenuates multiple signaling pathways involved in osteoclast differentiation, including ERK phosphorylation and c-Fos signaling, while having minimal impact on NF-κB activation .

Biosynthetic Pathways and Derivative Production

Overview : The biosynthesis of this compound has been a subject of interest for expanding its chemical diversity through engineered microbial systems.

Research Findings : A study successfully introduced a gene cluster responsible for this compound biosynthesis into Aspergillus oryzae, enabling the production of this compound and its derivatives. This approach not only confirmed the biosynthetic pathway but also allowed for the isolation of several novel compounds with potentially enhanced biological activities .

| Gene Cluster Component | Function |

|---|---|

| HelC | Promiscuous short-chain dehydrogenase/reductase involved in C-4 demethylation |

| HelB1 | Cytochrome P450 enzyme facilitating specific modifications during biosynthesis |

Potential Therapeutic Applications

Given its antibacterial and anti-osteoclastic properties, this compound presents potential therapeutic applications in treating infections and bone diseases such as osteoporosis. Its derivatives may serve as lead compounds for drug development targeting these conditions.

作用機序

ヘルボリック酸は、細菌のタンパク質合成を阻害することで抗菌作用を発揮します . 細菌リボソームを標的にし、ペプチド結合の形成を阻害することで、細菌の増殖を阻害します . この化合物の独特の構造により、リボソームサブユニットに効果的に結合し、その機能を阻害することができます .

6. 類似の化合物との比較

ヘルボリック酸は、フシジン酸やセファロスポリンP1など、フシダン系抗生物質の一部です . これらの化合物は、同様の四環式構造を共有していますが、側鎖と特定の生物活性は異なります .

類似の化合物:

フシジン酸: 黄色ブドウ球菌による皮膚感染症の治療に使用されることが知られています。

セファロスポリンP1: 様々な細菌株に対してより広いスペクトルを持つ別のフシダン系抗生物質です.

ヘルボリック酸は、その特定の作用機序と、一般的な抗生物質に対して交差耐性を示さない、グラム陽性菌に対する強力な活性によって独特です .

類似化合物との比較

Fusidic Acid: Known for its use in treating skin infections caused by Staphylococcus aureus.

Cephalosporin P1: Another fusidane-type antibiotic with a broader spectrum of activity against various bacterial strains.

Helvolic acid is unique due to its specific mode of action and its potent activity against Gram-positive bacteria without cross-resistance to commonly used antibiotics .

生物活性

Helvolic acid, a secondary metabolite primarily produced by the fungus Neosartorya spinosa, has garnered significant interest due to its diverse biological activities. This article explores the compound's antibacterial, antimycobacterial, antiviral, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Biosynthesis

This compound is classified as a fusidane-type antibiotic. Its biosynthesis involves a series of enzymatic reactions mediated by specific gene clusters identified in A. oryzae. The genes responsible for its production include helB2, helB3, helB4, and helE, among others. These genes facilitate hydroxylation and acetylation processes crucial for the final product's formation .

Antibacterial Activity

This compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria. Research has demonstrated its effectiveness against various strains, including:

- Staphylococcus aureus (including MRSA)

- Bacillus subtilis

- Enterococcus faecalis

- Mycobacterium tuberculosis

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Bacillus subtilis | 16 | |

| Mycobacterium tuberculosis | 32 | |

| Enterococcus faecalis | 16 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is comparable to established antibiotics like vancomycin in its effectiveness against these pathogens . Its mechanism of action involves disruption of bacterial protein synthesis, although further studies are needed to elucidate the precise pathways involved .

Antimycobacterial Activity

This compound has shown promising results against Mycobacterium tuberculosis, marking it as a potential candidate for tuberculosis treatment. This is particularly noteworthy given the increasing resistance observed in conventional therapies .

Antiviral and Antimalarial Activity

Despite its strong antibacterial effects, this compound has demonstrated limited antiviral and antimalarial activity. Studies have indicated that it lacks significant efficacy against common viral pathogens and malaria parasites, suggesting a more specialized application in bacterial infections rather than viral or parasitic diseases .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits negligible toxicity towards human cancer cell lines (e.g., HeLa, HepG2, A549) at concentrations up to 50 μM. This suggests a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Q & A

Basic Research Questions

Q. How can researchers quantify helvolic acid in microbial cultures, and what analytical methods are most reliable?

- Methodological Answer : this compound can be quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). For example, in studies with Sarocladium oryzae, HPLC was used to measure this compound concentrations in rice sheath tissues, correlating toxin levels with fungal virulence . Calibration curves with purified this compound standards are essential for accuracy. Ensure extraction protocols include organic solvents (e.g., methanol or ethyl acetate) to optimize yield .

Q. What experimental designs are suitable for testing this compound’s antimicrobial activity against bacterial endophytes?

- Methodological Answer : Co-culture assays are effective. For instance, S. oryzae isolates producing this compound were co-cultured with Bacillus cereus on agar plates. Inhibition zones were measured to assess antimicrobial activity. Include controls with non-producing fungal isolates and quantify bacterial survival via colony-forming unit (CFU) counts . Statistical analysis (e.g., ANOVA) should compare toxin producers vs. non-producers .

Q. How do researchers standardize this compound extraction from fungal cultures to ensure reproducibility?

- Methodological Answer : Use a two-step extraction: (1) fungal mycelia are homogenized in a solvent (e.g., chloroform:methanol 2:1), and (2) the supernatant is evaporated under nitrogen gas. Purity is confirmed via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Document solvent ratios, extraction times, and temperatures in detail .

Advanced Research Questions

Q. What genetic or biosynthetic pathways are involved in this compound production, and how can they be manipulated?

- Methodological Answer : this compound biosynthesis involves a triterpenoid pathway distinct from sterol synthesis. Key enzymes include squalene epoxidases and cytochrome P450 monooxygenases. Gene knockout studies (e.g., CRISPR-Cas9) in S. oryzae can identify essential biosynthetic genes. Metabolomic profiling (via LC-MS) of wild-type vs. mutant strains validates pathway disruptions .

Q. How does this compound influence microbial community dynamics in plant-pathogen interactions?

- Methodological Answer : In rice sheath rot infections, this compound eliminates susceptible bacteria (e.g., B. cereus), creating niches for toxin-resistant endophytes. Use 16S rRNA sequencing to profile bacterial communities in infected vs. control tissues. Beta-diversity metrics (e.g., Bray-Curtis) quantify structural shifts. Pair this with toxin quantification to link community changes to this compound levels .

Q. What mechanisms underlie the synergistic antitumor effects of this compound and chemotherapeutic agents like cyclophosphamide?

- Methodological Answer : In murine models, combined this compound and cyclophosphamide treatment enhanced immune organ indices (e.g., spleen weight) and inhibited tumor growth via non-apoptotic pathways (e.g., cell cycle arrest). Use immunohistochemistry to assess biomarkers like β-catenin (Wnt signaling) and flow cytometry to evaluate immune cell populations (e.g., CD4+/CD8+ T-cells) .

Q. How can researchers resolve contradictions in this compound’s role as both an antimicrobial and an immunosuppressant?

- Methodological Answer : Context-dependent effects require dose-response studies. For example, low this compound concentrations may inhibit bacteria, while higher doses suppress immune cells. Use in vitro models (e.g., macrophage cultures) to compare cytotoxicity thresholds. Transcriptomic analysis (RNA-seq) can identify differentially expressed immune-related genes (e.g., IL-6, TNF-α) .

Q. Methodological Best Practices

- Data Reproducibility : Document experimental parameters (e.g., fungal growth conditions, solvent ratios) in supplementary materials. Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed method reporting .

- Statistical Rigor : Use tools like R or Prism for ANOVA, Tukey’s post-hoc tests, and effect size calculations. Report p-values and confidence intervals .

- Ethical Compliance : For in vivo studies, adhere to institutional review board (IRB) protocols for animal welfare, including tumor burden monitoring and humane endpoints .

特性

IUPAC Name |

(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFZYGLOIJNNRM-OAJDADRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017874 | |

| Record name | Helvolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29400-42-8 | |

| Record name | Helvolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29400-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helvolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029400428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helvolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELVOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX54GS8AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。